4-(4-chlorophenyl)-6-(difluoromethyl)-N-(thiophen-2-ylmethyl)pyrimidin-2-amine
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Overview
Description
N-[4-(4-CHLOROPHENYL)-6-(DIFLUOROMETHYL)-2-PYRIMIDINYL]-N-(2-THIENYLMETHYL)AMINE is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a chlorophenyl group, a difluoromethyl group, and a thienylmethyl group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-CHLOROPHENYL)-6-(DIFLUOROMETHYL)-2-PYRIMIDINYL]-N-(2-THIENYLMETHYL)AMINE typically involves multiple steps, including the formation of the pyrimidine ring and the subsequent introduction of the chlorophenyl, difluoromethyl, and thienylmethyl groups. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-CHLOROPHENYL)-6-(DIFLUOROMETHYL)-2-PYRIMIDINYL]-N-(2-THIENYLMETHYL)AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyrimidine derivative with an additional oxygen-containing functional group, while reduction may result in the removal of the difluoromethyl group.
Scientific Research Applications
N-[4-(4-CHLOROPHENYL)-6-(DIFLUOROMETHYL)-2-PYRIMIDINYL]-N-(2-THIENYLMETHYL)AMINE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antiproliferative agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(4-CHLOROPHENYL)-6-(DIFLUOROMETHYL)-2-PYRIMIDINYL]-N-(2-THIENYLMETHYL)AMINE involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, it may block the biosynthesis of bacterial lipids, thereby exhibiting antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-N-(4-chlorophenyl)pyrimidin-4-amine
- 4-Chloro-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine
- 4-(4-Chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-amine
Uniqueness
N-[4-(4-CHLOROPHENYL)-6-(DIFLUOROMETHYL)-2-PYRIMIDINYL]-N-(2-THIENYLMETHYL)AMINE is unique due to the presence of both difluoromethyl and thienylmethyl groups, which are not commonly found together in similar compounds. This unique combination of functional groups contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C16H12ClF2N3S |
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Molecular Weight |
351.8 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-6-(difluoromethyl)-N-(thiophen-2-ylmethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C16H12ClF2N3S/c17-11-5-3-10(4-6-11)13-8-14(15(18)19)22-16(21-13)20-9-12-2-1-7-23-12/h1-8,15H,9H2,(H,20,21,22) |
InChI Key |
XLVQQZGHTBRUIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CNC2=NC(=CC(=N2)C(F)F)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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